molecular formula C11H13NO2 B3057457 2-(2,3-dihydro-1H-inden-2-ylamino)acetic Acid CAS No. 80871-70-1

2-(2,3-dihydro-1H-inden-2-ylamino)acetic Acid

Cat. No.: B3057457
CAS No.: 80871-70-1
M. Wt: 191.23 g/mol
InChI Key: RIJNIVWHYSNSLQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2,3-dihydro-1H-inden-2-ylamino)acetic acid involves several steps. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(2,3-dihydro-1H-inden-2-ylamino)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include titanium(III) chloride for reduction and formaldehyde for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature yields indoles via a formal reductive C(sp2)–H amination reaction .

Scientific Research Applications

This compound has numerous scientific research applications, particularly in the fields of chemistry, biology, and medicine. Indole derivatives, including 2-(2,3-dihydro-1H-inden-2-ylamino)acetic acid, are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties . They are used in the development of new therapeutic agents and in the study of various biological processes. Additionally, these compounds are valuable in the synthesis of other complex molecules and in the investigation of reaction mechanisms .

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-ylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)7-12-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,12H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJNIVWHYSNSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433747
Record name 2-(2,3-dihydro-1H-inden-2-ylamino)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80871-70-1
Record name 2-(2,3-dihydro-1H-inden-2-ylamino)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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